Ebopiprant
Overview
Description
Ebopiprant is an investigational, orally active, selective prostaglandin F2α receptor antagonist. It is being evaluated as a potential treatment for preterm labor by reducing inflammation and uterine contractions . This compound is considered a first-in-class innovation for this common and serious condition with no approved therapies for acute treatment of preterm labor in the United States .
Scientific Research Applications
Ebopiprant has several scientific research applications, including:
Chemistry: It is used in the study of prostaglandin receptor antagonists and their effects on various biological processes.
Biology: It is used to investigate the role of prostaglandin F2α in inflammation and uterine contractions.
Mechanism of Action
Safety and Hazards
Future Directions
Ebopiprant is currently under investigation in clinical trials . If approved, it could be a significant advancement in the prevention of preterm birth . Organon has licensed the global development, manufacturing, and commercial rights to this compound . They plan to work with the scientific and medical communities and regulatory authorities in major markets, including the United States, to advance the clinical development and registration of this compound .
Chemical Reactions Analysis
Ebopiprant undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Ebopiprant is unique in its selective antagonism of the prostaglandin F2α receptor. Similar compounds include:
Atosiban: A non-selective oxytocin receptor antagonist used to delay preterm labor.
Indomethacin: A non-specific prostaglandin inhibitor used to reduce uterine contractions but associated with fetal side effects.
This compound’s selectivity and oral activity make it a promising candidate for the treatment of preterm labor, with potentially fewer side effects compared to non-specific inhibitors .
Properties
IUPAC Name |
[(3S)-3-(4-fluorophenyl)-3-[[(2S)-3-(4-phenylphenyl)sulfonyl-1,3-thiazolidine-2-carbonyl]amino]propyl] (2S)-2-amino-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34FN3O5S2/c1-20(2)27(32)30(36)39-18-16-26(23-8-12-24(31)13-9-23)33-28(35)29-34(17-19-40-29)41(37,38)25-14-10-22(11-15-25)21-6-4-3-5-7-21/h3-15,20,26-27,29H,16-19,32H2,1-2H3,(H,33,35)/t26-,27-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIBKACUTXYSAK-YCVJPRETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCC(C1=CC=C(C=C1)F)NC(=O)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC[C@@H](C1=CC=C(C=C1)F)NC(=O)[C@H]2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34FN3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2005486-31-5 | |
Record name | Ebopiprant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2005486315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ebopiprant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16147 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | EBOPIPRANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1AVZ44TEJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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